molecular formula C12H22ClNO4 B1448006 (R)-chloromethyl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoate CAS No. 425686-41-5

(R)-chloromethyl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoate

Cat. No. B1448006
CAS RN: 425686-41-5
M. Wt: 279.76 g/mol
InChI Key: CEUNOMDZDLQYKC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as Boc-AAILs, have been studied. For instance, the distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Scientific Research Applications

  • Synthesis of Amino Acid Derivatives : This compound has been utilized in the synthesis of various amino acid derivatives. For example, Nevalainen and Koskinen (2001) described its hydrogenation to produce a precursor of trans-4-methylproline (Nevalainen & Koskinen, 2001). Similarly, Davies, Fenwick, and Ichihara (1997) used it for the asymmetric synthesis of unsaturated β-amino acid derivatives (Davies, Fenwick, & Ichihara, 1997).

  • Pharmaceutical Intermediate Development : Thaisrivongs et al. (1987) utilized this compound in the synthesis of renin inhibitory peptides, specifically for the preparation of angiotensinogen transition-state analogues (Thaisrivongs et al., 1987). Another study by Thaisrivongs et al. (1987) described the preparation of difluoro-beta-aminodeoxystatine-containing renin inhibitory peptides using a similar process (Thaisrivongs et al., 1987).

  • Synthesis of Natural Product Intermediates : Hamad and Schinzer (2000) reported the synthesis of (R) and (S) of 2-Methyl-3-oxa-5-(tert-butyldiphenylsilyloxyl)methylpentanoate and 2-Methyl-3-oxa-5-(tert-butyldimethylsilyloxyl)methylpentanoate, useful for synthesizing different natural products such as epothilones (Hamad & Schinzer, 2000).

  • Development of Biologically Active Substances : Hashiguchi, Kawada, and Natsugari (1992) used baker's yeast reduction of N-protected methyl 4-amino-3-oxopentanoates to afford biologically active substances like sperabillin C and (R)-GABOB (Hashiguchi, Kawada, & Natsugari, 1992).

  • Polymer Synthesis : Gao, Sanda, and Masuda (2003) discussed the synthesis and polymerization of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, which are important for studying the properties of formed polymers (Gao, Sanda, & Masuda, 2003).

properties

IUPAC Name

chloromethyl (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO4/c1-8(2)6-9(10(15)17-7-13)14-11(16)18-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUNOMDZDLQYKC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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